molecular formula C12H19ClN2O2 B2414439 2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one CAS No. 2411235-03-3

2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B2414439
CAS No.: 2411235-03-3
M. Wt: 258.75
InChI Key: IFKLFZFCGANKDZ-UHFFFAOYSA-N
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Description

2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings share a single common atom. The presence of a spiro atom in the structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one typically involves a multi-step process. One common method includes the reaction of a suitable diazaspiro compound with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway. This inhibition prevents the programmed lytic cell death, which is implicated in various inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2/c1-9(13)10(16)15-7-5-12(8-15)4-3-6-14(2)11(12)17/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKLFZFCGANKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(C1)CCCN(C2=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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